CID 155971245
Description
CID 155971245 is a chemical compound whose structural and analytical characteristics have been partially elucidated through gas chromatography-mass spectrometry (GC-MS) and vacuum distillation fractionation studies . Its presence in essential oil fractions and its chromatographic behavior imply applications in natural product chemistry or pharmacology. Further characterization, including spectroscopic data (e.g., NMR, IR), is required for definitive identification, as per standard protocols for novel compounds .
Properties
InChI |
InChI=1S/3CO2.3CH3.In/c3*2-1-3;;;;/h;;;3*1H3; | |
|---|---|---|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NHNHHPGTRHDUCX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[In](C)C.C(=O)=O.C(=O)=O.C(=O)=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9InO6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.95 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of CID 155971245 involves a series of chemical reactions that require specific conditions to achieve the desired product. The synthetic route typically includes:
Condensation Reaction: This step involves the reaction of starting materials under controlled conditions to form an intermediate compound.
Activation of Hydroxyl Groups: Using reagents such as N, N-dimethylformamide and pyridine, hydroxyl groups are activated to facilitate further reactions.
Final Assembly: The intermediate compounds are then subjected to additional reactions, including cyclization and reduction, to form the final product.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Synthesis: Large quantities of starting materials are reacted in industrial reactors.
Purification: The crude product is purified using techniques such as crystallization and chromatography.
Quality Control: The final product undergoes rigorous quality control to ensure its purity and consistency.
Chemical Reactions Analysis
Types of Reactions: CID 155971245 undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: The compound can undergo substitution reactions with halogens or other nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic conditions.
Reduction: Hydrogen gas with palladium catalyst.
Substitution: Halogens in the presence of a Lewis acid catalyst.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
CID 155971245 has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Studied for its potential effects on cellular processes and enzyme activity.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of CID 155971245 involves its interaction with specific molecular targets and pathways. The compound exerts its effects by:
Binding to Enzymes: Inhibiting or activating enzyme activity.
Modulating Signaling Pathways: Affecting cellular signaling pathways involved in growth, differentiation, and apoptosis.
Interacting with Receptors: Binding to cellular receptors to modulate their activity
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues: Oscillatoxin Derivatives
identifies oscillatoxin derivatives as structurally related compounds (Figure 1), including:

- Oscillatoxin D (CID 101283546)
- 30-Methyl-oscillatoxin D (CID 185389)
- Oscillatoxin E (CID 156582093)
- Oscillatoxin F (CID 156582092)
These compounds share a polyketide backbone with varying methyl and hydroxyl substitutions, distinguishing their bioactivity and stability. CID 155971245 may exhibit similar functional groups, though its exact substitution pattern remains unconfirmed .
Table 1: Comparative Analysis of this compound and Analogues
Key Findings
Structural Diversity : Oscillatoxin derivatives (CID 101283546, 185389) exhibit larger molecular frameworks (C₃₀H₄₂O₈) compared to synthetic analogues like CAS 1533-03-5 (C₁₀H₉F₃O), emphasizing divergent biosynthetic origins .
Bioactivity : this compound’s role in essential oils contrasts with oscillatoxins’ cytotoxicity and CAS 20358-06-9’s enzymatic inhibition, highlighting functional versatility within structurally related compounds .
Physicochemical Properties : Synthetic compounds (e.g., CAS 1533-03-5) display higher LogP values (~2.85), correlating with enhanced lipophilicity and BBB penetration, whereas natural derivatives prioritize polar functional groups for solubility .
Research Implications
Comparative data underscore the importance of substituent effects on drug-likeness and metabolic stability, aligning with trends in medicinal chemistry .
Q & A
Q. How do I address variability in bioassay results involving this compound?
- Methodological Answer : Standardize cell culture conditions (e.g., passage number, media batches) and include internal controls (e.g., reference compounds) in each assay plate. Perform inter-lab validation through collaborative studies, reporting intra- and inter-assay coefficients of variation (CV) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
